![molecular formula C18H13FO4 B5816848 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one CAS No. 6156-20-3](/img/structure/B5816848.png)
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as Flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant (Piper methysticum). FKA has gained significant attention in recent years due to its potential therapeutic properties.
Wirkmechanismus
FKA exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. FKA induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. FKA also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and survivin.
Biochemical and Physiological Effects:
FKA has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial effects. FKA inhibits the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB signaling pathway. FKA also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. FKA has anti-microbial effects against various bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
FKA has several advantages for lab experiments, including its natural source, low toxicity, and high potency. FKA can be easily synthesized from the kava plant, which is widely available. FKA has low toxicity, making it a safer alternative to conventional chemotherapy drugs. FKA also has high potency, allowing for lower doses to be used in experiments. However, FKA has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and air.
Zukünftige Richtungen
There are several future directions for the study of FKA, including its potential use as a cancer therapeutic, its mechanism of action, and its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for FKA in cancer treatment. The mechanism of action of FKA needs to be further elucidated to identify its molecular targets and signaling pathways. The pharmacokinetics and pharmacodynamics of FKA need to be studied to determine its bioavailability, metabolism, and toxicity in vivo.
Conclusion:
In conclusion, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one A (FKA), is a naturally occurring chalcone found in the kava plant. FKA has potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. FKA exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer progression, inducing apoptosis and inhibiting the NF-κB signaling pathway. FKA has several advantages for lab experiments, including its natural source, low toxicity, and high potency. However, further studies are needed to determine the optimal dosage and administration route for FKA in cancer treatment, its mechanism of action, and its pharmacokinetics and pharmacodynamics.
Synthesemethoden
FKA can be synthesized from 4-methylcoumarin and 4-fluorobenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Claisen-Schmidt condensation reaction, resulting in the formation of FKA. The yield of FKA can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
Wissenschaftliche Forschungsanwendungen
FKA has been extensively studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. FKA has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. FKA induces apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. FKA also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Eigenschaften
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO4/c1-11-8-18(21)23-17-9-14(6-7-15(11)17)22-10-16(20)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQUDPMFUIOPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977139 |
Source


|
| Record name | 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6156-20-3 |
Source


|
| Record name | 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

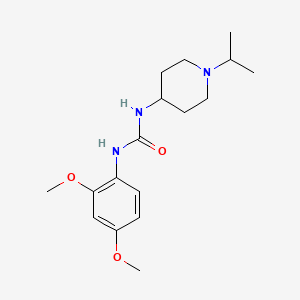
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)
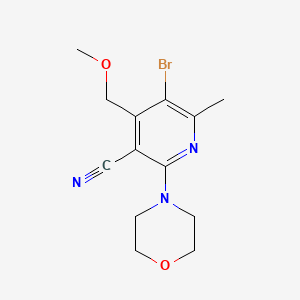



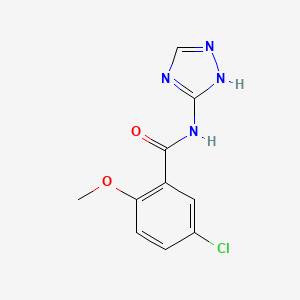
![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
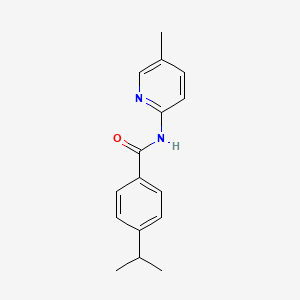
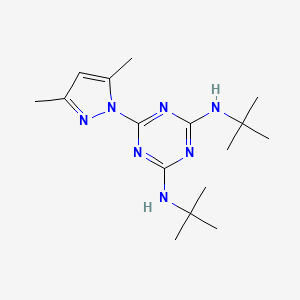
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)